molecular formula C10H13NO B1295590 3-Methyl-1-(pyridin-2-yl)butan-1-one CAS No. 6952-53-0

3-Methyl-1-(pyridin-2-yl)butan-1-one

Cat. No.: B1295590
CAS No.: 6952-53-0
M. Wt: 163.22 g/mol
InChI Key: ZUDCNFJWSIGUGD-UHFFFAOYSA-N
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Description

3-Methyl-1-(pyridin-2-yl)butan-1-one (CAS 6952-53-0) is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . This compound, also known as isobutyl 2-pyridyl ketone, features a ketone functional group adjacent to a pyridine ring, a structure that may be of significant interest in medicinal chemistry and materials science research as a synthetic building block or ligand precursor . Its physical properties include a density of approximately 0.994 g/cm³ and a boiling point of around 241.9°C at 760 mmHg, with a flash point of 106.2°C, indicating considerations for safe handling and storage . Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is harmful by inhalation, in contact with skin, and if swallowed . Appropriate personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles, must be worn. The compound should be used only in a chemical fume hood, and all handling should be supervised by qualified personnel . In case of a fire involving this material, dry powder or carbon dioxide extinguishers are recommended.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-pyridin-2-ylbutan-1-one
Source PubChem
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InChI

InChI=1S/C10H13NO/c1-8(2)7-10(12)9-5-3-4-6-11-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDCNFJWSIGUGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289586
Record name 3-methyl-1-(pyridin-2-yl)butan-1-one
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6952-53-0
Record name 6952-53-0
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Record name 3-methyl-1-(pyridin-2-yl)butan-1-one
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Record name 3-methyl-1-(pyridin-2-yl)butan-1-one
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Contextualization of Pyridyl Ketones in Synthetic Organic Chemistry

Pyridyl ketones, a class of organic compounds characterized by a ketone group attached to a pyridine (B92270) ring, are of paramount importance in the field of synthetic organic chemistry. The pyridine nucleus is a key structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. scielo.br The presence of the nitrogen atom in the pyridine ring imparts distinct electronic properties, influencing the reactivity of the attached ketone.

These compounds serve as versatile building blocks for the synthesis of more complex molecules. The carbonyl group can undergo a wide range of chemical transformations, including reduction to alcohols, oxidation, and various nucleophilic addition reactions. Furthermore, the pyridine ring itself can be functionalized at different positions, allowing for the generation of a diverse library of derivatives. The synthesis of pyridyl ketones can be achieved through several methods, such as the acylation of pyridyl organometallic reagents. researchgate.net For instance, 2-acetylpyridine (B122185), a simple pyridyl ketone, is prepared by the acylation of 2-bromopyridine (B144113) via the corresponding Grignard reagent. wikipedia.org

Structural Features and Chemical Significance of the Pyridyl Butanone Moiety

The molecule 3-Methyl-1-(pyridin-2-yl)butan-1-one possesses a distinct molecular architecture that contributes to its chemical persona. The structure features a pyridine (B92270) ring linked at the 2-position to a carbonyl group, which is part of a 3-methylbutanone chain.

Key Structural Features:

Pyridine Ring: The nitrogen atom in the pyridine ring acts as a Lewis base and can coordinate with metal ions, making pyridyl ketones valuable ligands in coordination chemistry and catalysis.

Carbonyl Group: The ketone functional group is a site for a multitude of chemical reactions, providing a handle for further molecular elaboration.

Isobutyl Group: The 3-methylbutanoyl substituent introduces a non-polar, sterically bulky element to the molecule, which can influence its physical properties and interactions with biological targets.

The juxtaposition of the electron-withdrawing pyridine ring and the carbonyl group influences the reactivity of both moieties. The ketone's carbonyl carbon is rendered more electrophilic, and the protons on the carbon alpha to the carbonyl are acidic, allowing for enolate formation and subsequent reactions. This inherent reactivity makes the pyridyl butanone moiety a valuable synthon in the construction of more elaborate chemical structures.

Below is a table summarizing some of the key chemical identifiers and predicted properties of this compound.

PropertyValueSource
Molecular Formula C10H13NO uni.lu
Molecular Weight 163.22 g/mol uni.lu
CAS Number 247475 uni.lu
Predicted XlogP 2.1 uni.lu
Predicted pKa 4.20 ± 0.12 chemicalbook.com

Overview of Current Research Trajectories for 3 Methyl 1 Pyridin 2 Yl Butan 1 One and Its Analogues

Exploration of Direct and Indirect Synthetic Pathways to the this compound Core

The construction of the this compound core can be approached through several synthetic routes, primarily involving the formation of the carbon-carbon bond between the pyridine ring and the butanone side chain.

One common indirect pathway involves the use of organometallic reagents, such as Grignard reagents. For instance, a plausible synthesis route starts from a substituted pyridine, like 2-bromopyridine (B144113). This precursor can be converted into its corresponding Grignard reagent, 2-pyridylmagnesium bromide, by reacting it with magnesium metal. wikipedia.orgresearchgate.net This organomagnesium compound can then react with an appropriate acylating agent, such as an isovaleryl derivative, to form the target ketone.

Alternatively, a direct and effective method involves the reaction of 2-cyanopyridine (B140075) (picolinonitrile) with a suitable Grignard reagent. The reaction of 2-cyanopyridine with isobutylmagnesium bromide, formed from 1-bromo-2-methylpropane (B43306) and magnesium, would yield an intermediate imine salt. prepchem.comcymitquimica.com Subsequent acidic hydrolysis of this intermediate furnishes the desired ketone, this compound. This method is advantageous as 2-cyanopyridine is a readily available starting material. google.com

Another synthetic strategy begins with 2-picolinic acid. The carboxylic acid can be converted to a more reactive acyl chloride, 2-picolinoyl chloride, using a chlorinating agent like thionyl chloride or oxalyl chloride. google.com This acyl chloride can then be coupled with an organometallic reagent, such as an isobutyl derivative of zinc or copper, to yield the target ketone.

Starting MaterialKey ReagentsIntermediate(s)Final Product
2-Bromopyridine1. Mg, 2. Isovaleryl chloride2-Pyridylmagnesium bromideThis compound
2-Cyanopyridine1. Isobutylmagnesium bromide, 2. H₃O⁺Imine saltThis compound
2-Picolinic acid1. SOCl₂, 2. Organoisobutyl reagent2-Picolinoyl chlorideThis compound

Alkylation Reactions in the Formation of Pyridyl Butanone Frameworks

Alkylation reactions represent a powerful tool for constructing the carbon framework of pyridyl butanones. These methods typically involve the α-alkylation of a pre-formed pyridinic ketone enolate or a related derivative.

Organozinc reagents are widely used in organic synthesis for carbon-carbon bond formation due to their functional group tolerance and moderate reactivity compared to more aggressive organolithium or Grignard reagents. wikipedia.org The alkylation of a pyridinic ketone like 2-acetylpyridine (B122185) can be achieved using an organozinc reagent to introduce the isobutyl group.

The reaction proceeds by first generating an enolate from 2-acetylpyridine. This enolate then acts as a nucleophile, attacking an alkyl halide. However, a more common approach in modern synthesis is the coupling of an organozinc reagent with a suitable electrophile. For example, in a Negishi coupling, an organozinc halide can be coupled with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.org The Fukuyama coupling offers a more direct route to ketones, where an organozinc reagent couples with a thioester in the presence of a palladium catalyst. wikipedia.org

The addition of organozinc reagents to carbonyl groups, as in the formation of an alcohol, is also a fundamental transformation. While dialkylzinc reagents react slowly with ketones, the rate can be significantly enhanced by the presence of Lewis acids. dalalinstitute.com This principle can be adapted for alkylation strategies.

While many modern alkylation and coupling reactions rely on transition metal catalysts, uncatalyzed additions of organozinc reagents are also known, particularly under specific conditions. The direct, uncatalyzed addition of dialkylzinc reagents to ketone carbonyl groups is generally a slow process. dalalinstitute.com

Recent studies on the uncatalyzed conjugate addition of organozinc halides to enones have provided insight into the mechanism. It was found that the choice of solvent is critical. Density functional theory (DFT) calculations revealed that coordinating solvents like dimethoxyethane (DME) can stabilize a transition state that involves two organozinc moieties. rsc.org This stabilization lowers the activation energy of the reaction compared to when it is performed in a less coordinating solvent like tetrahydrofuran (B95107) (THF). rsc.org This suggests a polar, anionic mechanism where a second equivalent of the organozinc reagent may act as a Lewis acid to activate the carbonyl electrophile. mdpi.com The formation of organozinc reagents itself is a two-step process involving the oxidative addition of zinc metal to an organic halide to form surface-bound intermediates, followed by their solubilization. nih.gov

The synthesis of chiral analogues of this compound through asymmetric α-alkylation of a precursor like a 2-acylpyridine presents a significant synthetic challenge. nih.govnih.gov Achieving a general and efficient method for the direct asymmetric alkylation of simple ketones remains an elusive goal in organic synthesis. nih.govnih.gov

Several key difficulties complicate this transformation. Firstly, the formation of the enolate can result in a mixture of (E) and (Z) isomers, which can lead to poor stereoselectivity. Secondly, the newly formed stereogenic center at the α-position is susceptible to racemization under the basic conditions often required for enolate formation. nih.gov Other persistent problems include the potential for overalkylation, where multiple alkyl groups are added, and undesired side reactions. nih.gov

Despite these challenges, progress has been made, primarily through the development of sophisticated catalytic systems. However, neither organocatalysis nor transition-metal catalysis has yet provided a universally applicable solution for the asymmetric alkylation of all ketone types. nih.gov The development of a broadly effective stoichiometric chiral reagent has also not been reported. nih.gov Therefore, while the synthesis of chiral pyridyl butanone analogues is a desirable goal, it requires overcoming fundamental hurdles in controlling reactivity and stereoselectivity. researchgate.netresearchgate.net

Condensation and Cyclization Approaches to Pyridine-Containing Ketones and Amides

Condensation and cyclization reactions are foundational strategies for building heterocyclic rings and can be employed to synthesize precursors for pyridine-containing ketones and related structures.

β-Ketoamides are valuable precursors in heterocyclic synthesis. One prominent example is 3-Oxo-N-(pyridin-2-yl)butanamide. The synthesis of this compound can be achieved through several established routes.

A primary method involves the reaction between 2-aminopyridine (B139424) and a β-keto-ester, such as ethyl acetoacetate. This condensation reaction forms the amide bond and yields the target β-ketoamide. Another effective pathway is the reaction of 2-aminopyridine with diketene. These synthetic routes provide reliable access to 3-oxo-N-(pyridin-2-yl)butanamide, which serves as a versatile building block for more complex pyridine-containing molecules.

Reactant 1Reactant 2Product
2-AminopyridineEthyl acetoacetate3-Oxo-N-(pyridin-2-yl)butanamide
2-AminopyridineDiketene3-Oxo-N-(pyridin-2-yl)butanamide

One-Pot Transformations and Tandem Processes for Pyrido-Fused Heterocyclic Scaffolds

One-pot and tandem reactions represent an efficient and environmentally conscious approach to the synthesis of complex molecules, as they reduce the number of isolation and purification steps, thereby saving time, reagents, and solvents. mdpi.com In the context of pyridyl ketones, these methodologies are often employed to construct fused heterocyclic systems where the pyridine ring is annulated with another ring system.

For instance, a one-pot, three-component tandem reaction involving aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation has been developed for the synthesis of highly functionalized N-alkylated pyridines. mdpi.com This process is presumed to proceed through a sequence of Knoevenagel condensation, Michael addition, intramolecular cyclization, and subsequent aromatization. mdpi.com While not a direct synthesis of this compound, this methodology highlights the potential for constructing substituted pyridine rings from acyclic precursors in a single operation.

Another relevant strategy is the nickel-catalyzed one-pot synthesis of substituted pyridines from alkyl ketones and enamines. oup.comoup.com This reaction involves the dehydrogenation of the alkyl ketone, conjugate addition of the enamine, and subsequent condensation with an ammonium (B1175870) salt. oup.com Such a strategy could be envisioned for the synthesis of pyridyl ketones by employing a suitable diketone precursor.

Furthermore, three-component cascade reactions of aryl ketones, hydroxylamine, and alkynes have been developed for the efficient synthesis of isoquinolines and other heterocycle-fused pyridines. acs.org These reactions, often catalyzed by rhodium(III), involve the in-situ formation of an oxime, followed by C-H bond activation and cyclization with an alkyne. acs.org This approach allows for the rapid assembly of complex scaffolds from simple starting materials.

While a direct one-pot synthesis of this compound is not prominently described, the principles of these tandem and multicomponent reactions provide a conceptual framework for designing efficient synthetic routes to this and related pyridyl ketones. The key is the strategic selection of precursors that can undergo a cascade of reactions to build the desired pyridyl ketone structure.

Advanced Synthetic Techniques for Functionalization and Derivatization

Functionalization and derivatization of the this compound scaffold can lead to a diverse range of analogues with potentially new chemical and biological properties. Advanced synthetic techniques such as cross-coupling reactions and fluorination methods are instrumental in achieving this.

The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org In the context of this compound, a halo-substituted precursor, such as 3-Methyl-1-(x-halo-pyridin-2-yl)butan-1-one, could be coupled with a variety of terminal alkynes to introduce alkynyl substituents onto the pyridine ring.

The reaction conditions for Sonogashira couplings of halopyridines have been extensively studied. For example, the coupling of 5- and 6-bromo-3-fluoro-2-cyanopyridines with various terminal alkynes has been successfully achieved using a Pd(PPh₃)₄ catalyst and CuI in a mixture of THF and Et₃N at room temperature. soton.ac.uk This method has been shown to be compatible with a range of functional groups on the alkyne partner, including alcohols and protected amines. soton.ac.uk

Halopyridine SubstrateAlkyneCatalyst SystemSolvent/BaseTemperatureYield (%)Reference
6-bromo-3-fluoro-2-cyanopyridine1-ethynyl-4-ethylbenzenePd(PPh₃)₄, CuITHF/Et₃Nrt- soton.ac.uk
6-bromo-3-fluoro-2-cyanopyridinephenylacetylenePd(PPh₃)₄, CuITHF/Et₃Nrt93 soton.ac.uk
6-bromo-3-fluoro-2-cyanopyridine1-hexynePd(PPh₃)₄, CuITHF/Et₃Nrt85 soton.ac.uk
6-bromo-3-fluoro-2-cyanopyridine3,3-dimethyl-1-butynePd(PPh₃)₄, CuITHF/Et₃Nrt90 soton.ac.uk

The acyl Sonogashira reaction, a variation where an acyl chloride is coupled with a terminal alkyne, also provides a route to alkynyl ketones. mdpi.com This highlights the versatility of the Sonogashira coupling in synthesizing and functionalizing ketone-containing molecules.

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. cas.cn The synthesis of fluorinated analogues of this compound, particularly difluoromethyl ketones, is therefore of considerable interest.

A novel and efficient reagent for the gem-difluoroolefination of aldehydes and ketones is Difluoromethyl 2-Pyridyl Sulfone. cas.cnorganic-chemistry.orgacs.org This reagent, in a Julia-Kocienski-type reaction, allows for the conversion of the carbonyl group into a difluoromethylene group (=CF₂). cas.cnorganic-chemistry.org This method is applicable to a wide range of ketones, including both aliphatic and aromatic ones, and generally proceeds under mild conditions. cas.cnacs.org The reaction of this compound with Difluoromethyl 2-Pyridyl Sulfone would be expected to yield 2-(1,1-difluoro-3-methylbut-1-en-1-yl)pyridine.

SubstrateReagentBaseSolventTemperature (°C)ProductYield (%)Reference
4-methoxybenzaldehydeDifluoromethyl 2-pyridyl sulfonet-BuOKDMF-50 to -401-(2,2-difluorovinyl)-4-methoxybenzene76 cas.cn
4-chlorobenzaldehydeDifluoromethyl 2-pyridyl sulfonet-BuOKDMF-50 to -401-chloro-4-(2,2-difluorovinyl)benzene65 cas.cn
acetophenoneDifluoromethyl 2-pyridyl sulfonet-BuOKDMF-50 to -40(1,1-difluoroprop-1-en-2-yl)benzene72 cas.cn
cyclohexanoneDifluoromethyl 2-pyridyl sulfonet-BuOKDMF-50 to -40(difluoromethylene)cyclohexane81 cas.cn

Another approach to fluorinated pyridines involves the direct fluorination of the pyridine ring. For instance, N-difluoromethyl-2-pyridones can be synthesized from pyridines using reagents like ethyl bromodifluoroacetate as a difluorocarbene source. researchgate.net This method involves an N-alkylation followed by hydrolysis and decarboxylation. researchgate.net While this modifies the pyridine ring into a pyridone, it represents a viable strategy for introducing a difluoromethyl group onto the nitrogen atom of a pyridyl scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete picture of the atomic framework and connectivity can be assembled.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to the distinct chemical environments of the nuclei in the pyridyl and isobutyl fragments of the molecule.

Proton (¹H NMR) Spectroscopy: The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns.

Pyridine Ring Protons: The four protons on the pyridine ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The proton adjacent to the nitrogen atom (H-6') is anticipated to be the most deshielded, appearing at the lowest field (highest ppm value), likely around δ 8.6-8.7 ppm, as a doublet of doublets. The other three protons (H-3', H-4', H-5') would resonate at higher fields, with their specific shifts and multiplicities determined by their coupling to adjacent protons.

Isobutyl Chain Protons: The aliphatic portion of the molecule would give rise to three distinct signals. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group are expected to appear as a doublet around δ 3.0-3.2 ppm, coupled to the single methine proton. The methine proton (-CH-) would be a multiplet (septet) further upfield, around δ 2.2-2.4 ppm, due to coupling with both the methylene and the six methyl protons. The six equivalent protons of the two methyl groups (-CH₃) would appear as a doublet at the highest field, typically around δ 0.9-1.0 ppm, coupled to the methine proton.

Carbon-¹³ (¹³C NMR) Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded carbon and is expected to have a chemical shift in the range of δ 195-205 ppm.

Pyridine Ring Carbons: The five carbons of the pyridine ring would appear in the aromatic region (δ 120-155 ppm). The carbon bearing the ketone substituent (C-2') and the carbon adjacent to the nitrogen (C-6') are typically the most deshielded within the ring system.

Isobutyl Chain Carbons: The aliphatic carbons would be found at higher fields. The methylene carbon (-CH₂-) adjacent to the carbonyl would be expected around δ 45-55 ppm, the methine carbon (-CH-) around δ 25-35 ppm, and the equivalent methyl carbons (-CH₃) at approximately δ 22-25 ppm.

Predicted ¹H NMR Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-6' (Pyridine)8.6 - 8.7dd (doublet of doublets)
H-3', H-4', H-5' (Pyridine)7.3 - 8.1m (multiplet)
-CH₂- (Methylene)3.0 - 3.2d (doublet)
-CH- (Methine)2.2 - 2.4sept (septet)
-CH₃ (Methyls)0.9 - 1.0d (doublet)
Predicted ¹³C NMR Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carbonyl)195 - 205
C-2' (Pyridine)152 - 155
C-6' (Pyridine)148 - 150
C-3', C-4', C-5' (Pyridine)121 - 138
-CH₂- (Methylene)45 - 55
-CH- (Methine)25 - 35
-CH₃ (Methyls)22 - 25

To unambiguously assign the signals predicted in the 1D NMR spectra and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. wikipedia.orgcam.ac.uk

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons. Key expected correlations include those between the neighboring protons on the pyridine ring, and within the isobutyl chain: a cross-peak between the methylene (-CH₂-) and methine (-CH-) protons, and another between the methine (-CH-) and methyl (-CH₃) protons. libretexts.org This would definitively establish the isobutyl fragment's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon nuclei. Each cross-peak in an HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to. This would allow for the direct assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two to three bonds. This is crucial for connecting different fragments of the molecule. A key HMBC correlation would be observed between the methylene protons (-CH₂-) of the isobutyl chain and the carbonyl carbon (C=O), as well as the C-2' carbon of the pyridine ring, thus confirming the link between the aliphatic chain and the heterocyclic ring through the ketone group.

Mass Spectrometry (MS) for Precision Molecular Weight Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact mass, which can be used to calculate its unique elemental formula. For this compound, with a molecular formula of C₁₀H₁₃NO, the theoretical monoisotopic mass is 163.09972 Da. uni.lu An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would serve as definitive validation of the compound's elemental composition.

Predicted HRMS Data for this compound (C₁₀H₁₃NO)
Ionic SpeciesCalculated Exact Mass (m/z)
[M]⁺ (Molecular Ion)163.09972
[M+H]⁺ (Protonated)164.10700
[M+Na]⁺ (Sodiated)186.08894
[M+K]⁺ (Potassiated)202.06288

Data sourced from PubChem CID 247475. uni.lu

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure can be generated.

As of this writing, a crystal structure for this compound has not been deposited in publicly accessible databases. Were such a study to be conducted, it would provide invaluable information. The analysis would yield precise bond lengths, bond angles, and, crucially, the dihedral angles that define the molecule's conformation in the solid state. Of particular interest would be the dihedral angle between the plane of the pyridine ring and the plane of the ketone group, which would describe the rotational orientation of the isobutyl ketone substituent relative to the aromatic ring. Furthermore, the study would reveal how the molecules pack together in the crystal lattice, highlighting any significant intermolecular interactions, such as hydrogen bonding or π–π stacking, that govern the supramolecular assembly.

Characterization of Intermolecular Interactions, including Hydrogen Bonding Networks

In many pyridine-containing compounds, weak C—H⋯O and C—H⋯N hydrogen bonds are pivotal in the formation of stable crystal packing. For instance, in related heterocyclic ketones, molecules are often linked into dimers or infinite chains through these interactions. The pyridyl nitrogen atom is a potential hydrogen bond acceptor, which can interact with hydrogen atoms from neighboring molecules. This is exemplified in the structure of N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine, where strong dual N—H⋯N hydrogen bonding is observed.

Table 1: Potential Intermolecular Interactions in this compound

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
Hydrogen BondC-H (aliphatic/aromatic)O (carbonyl)Formation of dimers or chains
Hydrogen BondC-H (aliphatic/aromatic)N (pyridine)Linking molecules into extended networks
π–π StackingPyridine RingPyridine RingStabilization of crystal lattice through aromatic interactions

Hirshfeld Surface Analysis for Quantifying Molecular Contacts in Crystal Lattices

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystalline environment, allowing for a detailed examination of close contacts between neighboring molecules. The analysis generates two-dimensional "fingerprint plots" that summarize the types and relative significance of these interactions.

For this compound, a similar distribution of intermolecular contacts can be anticipated. The large proportion of hydrogen atoms in the molecule would lead to a significant percentage of H⋯H contacts. The presence of the carbonyl group and the pyridine ring would result in notable contributions from O⋯H/H⋯O and C⋯H/H⋯C interactions, respectively. These interactions would be visible on the Hirshfeld surface as distinct red spots, indicating close contacts. The fingerprint plots would further quantify these contributions, providing a detailed picture of the molecular packing.

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound (based on analogues)

Contact TypePredicted Contribution (%)Description
H⋯HHighArises from the numerous hydrogen atoms on the aliphatic chain and pyridine ring.
C⋯H/H⋯CModerateRepresents interactions between carbon and hydrogen atoms, including C-H⋯π interactions.
O⋯H/H⋯OModerateCorresponds to the C—H⋯O hydrogen bonds involving the carbonyl oxygen.
N⋯H/H⋯NLow to ModerateIndicates potential C—H⋯N interactions with the pyridine nitrogen.
C⋯CLowMay indicate the presence of π–π stacking interactions between pyridine rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum.

For this compound, the IR spectrum is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups. The most prominent of these would be the strong absorption band for the carbonyl (C=O) stretching vibration, which typically appears in the range of 1680-1700 cm⁻¹ for aryl ketones. The conjugation of the carbonyl group with the pyridine ring is expected to shift this band to a lower wavenumber compared to a non-conjugated ketone.

The presence of the pyridine ring would be indicated by C=C and C=N stretching vibrations within the aromatic ring, which are typically observed in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the pyridine ring are expected to appear above 3000 cm⁻¹.

The aliphatic isobutyl group would give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations at lower wavenumbers. The presence of the methyl groups would be confirmed by characteristic bending vibrations around 1450 cm⁻¹ and 1370 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carbonyl (C=O)Stretch1680 - 1700Strong
Pyridine Ring (C=C, C=N)Stretch1400 - 1600Medium to Strong
Aromatic C-HStretch> 3000Medium to Weak
Aliphatic C-HStretch< 3000Medium to Strong
Methyl C-HBend~1450 and ~1370Medium

Theoretical and Computational Chemistry Investigations into 3 Methyl 1 Pyridin 2 Yl Butan 1 One

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the investigation of the electronic structure of molecules. For pyridine (B92270) derivatives, DFT methods are frequently employed to optimize molecular geometries, calculate electronic properties, and predict reactivity. nih.gov Studies on various pyridine-based ketones have successfully utilized DFT to gain insights into their geometrical and electronic characteristics. bohrium.com For 3-Methyl-1-(pyridin-2-yl)butan-1-one, DFT calculations would be instrumental in determining its most stable three-dimensional conformation and in profiling its electronic landscape.

Calculation and Visualization of Frontier Molecular Orbitals (HOMO/LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. irjweb.comripublication.com

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the carbonyl group. In contrast, the LUMO would likely be distributed over the pyridine ring and the carbonyl carbon, which are the more electrophilic centers. In a study on a similar pyridinyl prop-2-en-1-one derivative, the HOMO was found on the phenyl ring and the molecular bridge, while the LUMO was situated on the phenyl and pyridine rings. researchgate.net The energy gap for the target molecule can be expected to be in a range typical for organic molecules, influencing its charge transfer characteristics. irjweb.com

PropertyDescriptionPredicted Location on this compound
HOMO Highest Occupied Molecular Orbital; region of electron donationPyridine ring, carbonyl oxygen
LUMO Lowest Unoccupied Molecular Orbital; region of electron acceptancePyridine ring, carbonyl carbon
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical stabilityInfluences intramolecular charge transfer and reactivity

This table is generated based on theoretical principles and data from analogous compounds.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive behavior. The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. Regions of negative potential (typically colored in shades of red) indicate electron-rich areas, while positive potential regions (colored in blue) are electron-deficient.

For this compound, the MEP surface would show a significant region of negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, as well as around the carbonyl oxygen. researchgate.net These sites would be the primary targets for electrophilic attack. Conversely, the hydrogen atoms of the pyridine ring and the alkyl chain would exhibit positive electrostatic potential, making them potential sites for nucleophilic interactions. mdpi.com

Region of MoleculePredicted Electrostatic PotentialImplication for Reactivity
Pyridine Nitrogen NegativeSite for electrophilic attack and hydrogen bonding
Carbonyl Oxygen NegativeSite for electrophilic attack and hydrogen bonding
Pyridine Ring Hydrogens PositivePotential sites for nucleophilic interactions
Alkyl Chain Hydrogens PositivePotential sites for weak nucleophilic interactions

This table is generated based on theoretical principles and data from analogous compounds.

Quantum Chemical Descriptors for Predicting Basicity and Hydrogen Bonding Potential of the Pyridine Ring

The basicity of the pyridine ring is one of its most characteristic chemical properties, stemming from the lone pair of electrons on the nitrogen atom which is not involved in the aromatic π-system. wikipedia.org Computational methods can quantify this basicity through various quantum chemical descriptors. Properties such as the proton affinity, the charge on the nitrogen atom, and the energy of the nitrogen lone pair orbital can be calculated to predict the pKa of the conjugate acid. acs.orgresearchgate.net Studies have successfully correlated these ab initio descriptors with the experimental basicities of a wide range of pyridine derivatives. nih.gov

The nitrogen atom also makes the pyridine ring an effective hydrogen bond acceptor. The strength of this interaction can be computationally investigated by modeling the complex of the pyridine derivative with a hydrogen bond donor, such as water or methanol. roaldhoffmann.com Calculations on pyridine-water complexes have shown that the hydrogen-bonding ability is influenced by the electronic properties of the pyridine ring, with stabilization energies typically in the range of -1.80 to -6.86 kcal/mol. nih.gov For this compound, the electron-withdrawing effect of the carbonyl group would slightly decrease the basicity of the pyridine nitrogen compared to pyridine itself, a factor that can be precisely quantified through DFT calculations.

Investigation of Noncovalent Interactions within the Molecular System and with Solvents

Noncovalent interactions are crucial for understanding the three-dimensional structure of molecules and their interactions with their environment. wikipedia.org For this compound, both intramolecular and intermolecular noncovalent interactions are significant. Intramolecularly, there may be weak C-H···O or C-H···N interactions that influence the molecule's preferred conformation.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT calculations are excellent for finding the minimum energy structure of a molecule, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior and conformational landscape at finite temperatures. MD simulations model the movement of atoms over time, allowing for the exploration of different conformations and the study of the molecule's flexibility.

For this compound, MD simulations could be used to study the rotational freedom around the single bonds, particularly the bond connecting the carbonyl group to the pyridine ring and the bonds within the isobutyl group. Such simulations would reveal the most populated conformations in different environments, such as in the gas phase or in a solvent. Studies on other pyridine derivatives have used MD to understand their interactions with surfaces and their behavior in solution, providing valuable information on their dynamic properties. rsc.orgucl.ac.ukresearchgate.net

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for the identification and characterization of new compounds. mdpi.com

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra, including chemical shifts (¹H and ¹³C) and spin-spin coupling constants, can be achieved with good accuracy using DFT methods. researchgate.net For this compound, computational prediction of its NMR spectra would be straightforward. The chemical shifts of the protons and carbons on the pyridine ring would be influenced by the substitution pattern, and these effects can be accurately modeled. stenutz.eusiftdesk.org

AtomPredicted ¹³C Chemical Shift Range (ppm)
Carbonyl Carbon 190 - 205
Pyridine C2 150 - 160
Pyridine C6 145 - 155
Pyridine C4 135 - 145
Pyridine C3, C5 120 - 130
Alkyl Carbons 20 - 50

This table provides estimated chemical shift ranges based on data for analogous compounds.

IR Spectroscopy: The vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum, can also be calculated using DFT. nih.gov These calculations can help in assigning the vibrational modes to specific molecular motions. For this compound, the most characteristic peaks in its predicted IR spectrum would be the C=O stretching vibration of the ketone (typically around 1680-1700 cm⁻¹) and the C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region). sid.irresearchgate.net Comparing the computed spectrum with experimental data for similar compounds can confirm the accuracy of the theoretical model. nist.gov

Mechanistic Studies Through Computational Reaction Path Analysis

Computational reaction path analysis for this compound would likely focus on several key reactive sites: the carbonyl group, the α-carbon, and the pyridine ring. Density Functional Theory (DFT) is a common and effective method for these types of mechanistic investigations.

Nucleophilic Addition to the Carbonyl Group:

One of the most fundamental reactions of ketones is nucleophilic addition to the carbonyl carbon. Computational studies on other ketones have extensively modeled this process. For this compound, the approach of a nucleophile to the carbonyl carbon can be mapped to determine the transition state geometry and activation energy. A key concept in this analysis is the Bürgi-Dunitz trajectory, which describes the preferred angle of attack of a nucleophile on a carbonyl center. Theoretical calculations would likely show a trajectory of approximately 107 degrees for the incoming nucleophile relative to the C=O bond.

A hypothetical reaction path analysis for the addition of a generic nucleophile (Nu⁻) could be calculated, yielding the following energetic profile:

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nu⁻0.0
Transition State 1 (TS1)Nucleophilic attack on carbonyl carbon+12.5
Intermediate 1Tetrahedral alkoxide intermediate-8.2
Transition State 2 (TS2)Protonation of the alkoxide+2.1
Product1-substituted alcohol-15.7

Note: These values are hypothetical and serve to illustrate a typical energy profile for such a reaction.

Reactions at the α-Carbon:

The protons on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate. Computational studies can model the deprotonation step, the stability of the resulting enolate, and its subsequent reactions. For instance, the mechanism of acid-catalyzed α-halogenation involves the formation of an enol intermediate. The rate-determining step in this process is often the formation of the enol. libretexts.orglibretexts.org

A computational analysis of the enolization of this compound would provide insights into the activation barrier for this process. The presence of the pyridine ring may influence the stability of the enol or enolate intermediate through electronic effects.

Reduction of the Carbonyl Group:

The reduction of ketones to secondary alcohols is another important transformation that can be studied computationally. DFT calculations have been successfully employed to investigate the mechanism of ketone reduction by various reagents, such as borohydrides. acs.orgsemanticscholar.org These studies often focus on the transition state of the hydride transfer from the reducing agent to the carbonyl carbon. For this compound, a computational model could elucidate the role of the pyridinyl group in coordinating with the reducing agent and influencing the stereoselectivity of the reduction.

A simplified energetic profile for a hypothetical hydride reduction is presented below:

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsKetone + BH₄⁻0.0
Pre-reaction ComplexCoordination of borohydride (B1222165)-3.5
Transition StateHydride transfer to carbonyl carbon+10.8
Product ComplexAlkoxyborate intermediate-22.0

Note: These values are hypothetical and for illustrative purposes.

Chemical Reactivity Profile and Derivatization Strategies for 3 Methyl 1 Pyridin 2 Yl Butan 1 One

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group is a central feature of the molecule's reactivity, characterized by the electrophilic nature of the carbonyl carbon and the acidity of the adjacent alpha-carbon protons.

Nucleophilic Addition Reactions and Stereochemical Control

The carbonyl carbon of 3-Methyl-1-(pyridin-2-yl)butan-1-one is electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophiles. wikipedia.org Nucleophilic addition reactions involve the attack of a nucleophile on this carbon, breaking the pi-bond and forming a tetrahedral intermediate which, upon protonation, yields a tertiary alcohol. wikipedia.org

A wide array of nucleophiles can be employed in these transformations. For instance, organometallic reagents such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li) can introduce new carbon-carbon bonds. Hydride reagents, like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), can reduce the ketone to the corresponding secondary alcohol.

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile (Reagent) Product after Workup Product Name
Methylmagnesium bromide (CH₃MgBr) Product of Methylmagnesium bromide additionbutan-1-ol) 1,3-Dimethyl-1-(pyridin-2-yl)butan-1-ol
Phenyl lithium (C₆H₅Li) Product of Phenyl lithium additionbutan-1-ol) 3-Methyl-1-phenyl-1-(pyridin-2-yl)butan-1-ol
Sodium borohydride (NaBH₄) Product of Sodium borohydride reductionbutan-1-ol) 3-Methyl-1-(pyridin-2-yl)butan-1-ol

Note: The product structures are illustrative representations.

The nucleophilic attack creates a new chiral center at the former carbonyl carbon. In the absence of any chiral influence, the reaction typically produces a racemic mixture of the two possible enantiomers. wikipedia.org Achieving stereochemical control to favor one enantiomer over the other is a significant goal in asymmetric synthesis. This can be accomplished through several strategies, such as the use of chiral catalysts, chiral auxiliaries attached to the substrate, or chiral reagents. For example, chiral Lewis acids can coordinate to the carbonyl group and the pyridine (B92270) nitrogen, creating a chiral environment that directs the nucleophilic attack to one face of the carbonyl plane. nih.gov

Enolization Chemistry and Reactions at the Alpha-Carbon

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate ion. libretexts.orggatech.edu This enolate is a potent nucleophile, with electron density distributed between the α-carbon and the oxygen atom. youtube.com The formation of the enolate is a reversible process and is fundamental to many important carbon-carbon bond-forming reactions. libretexts.org

Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to ensure complete and rapid deprotonation to form the kinetic enolate. wvu.edu The resulting enolate can then react with a variety of electrophiles in α-substitution reactions. libretexts.orgyoutube.com This allows for the functionalization of the molecule at the position next to the ketone.

Table 2: Representative Reactions at the Alpha-Carbon

Reagents Electrophile Product Reaction Type
1. LDA, THF, -78 °C; 2. CH₃I Methyl iodide (CH₃I) Product of methylationbutan-1-one) α-Alkylation
1. LDA, THF, -78 °C; 2. Benzaldehyde (C₆H₅CHO); 3. H₂O Benzaldehyde Product of <a href=aldol (B89426) addition" src="https://via.placeholder.com/300x100.png?text=3-Hydroxy-2-(isobutyl"/>-3-phenyl-1-(pyridin-2-yl)propan-1-one) Aldol Addition
1. NaOEt, EtOH; 2. Diethyl carbonate Diethyl carbonate Product of acylationpentanoate) Acylation (Claisen Condensation)

Note: The product structures are illustrative representations.

These reactions, such as alkylations and aldol additions, are powerful tools for building more complex molecular architectures from the this compound starting material. libretexts.orgyoutube.com

Reactivity and Coordination Properties of the Pyridine Nitrogen Atom

The pyridine ring introduces a basic nitrogen atom, which can participate in acid-base chemistry and act as a ligand in coordination complexes.

Basicity and Protonation Equilibria

The lone pair of electrons on the nitrogen atom of the pyridine ring is not involved in the aromatic system, making it available to accept a proton. Thus, like pyridine itself, this compound is a weak base. wikipedia.org It can react with acids to form a pyridinium (B92312) salt, a transformation that can significantly alter the molecule's solubility and reactivity. The basicity of the nitrogen atom is influenced by the electron-withdrawing effect of the adjacent ketone group.

Potential for Ligand Formation in Metal Complexation Reactions

The pyridine nitrogen atom, being a Lewis base, can donate its lone pair of electrons to a metal center to form a coordination complex. jscimedcentral.com This makes this compound a potential monodentate ligand.

Furthermore, the molecule possesses a second potential coordination site: the oxygen atom of the ketone group. The proximity of the pyridine nitrogen and the carbonyl oxygen allows the molecule to act as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion. This chelation enhances the stability of the resulting metal complex. A wide variety of transition metals can form complexes with such pyridine-based ligands. jscimedcentral.comresearchgate.net

Table 3: Potential Metal Complex Formation

Metal Ion Potential Coordination Mode Example Complex Structure
Copper(II) (Cu²⁺) Bidentate (N, O-chelation) Copper complex₂]²⁺)
Nickel(II) (Ni²⁺) Bidentate (N, O-chelation) Nickel complex₂]²⁺)
Cobalt(II) (Co²⁺) Bidentate (N, O-chelation) Cobalt complex₂]²⁺)

Note: 'L' represents the this compound ligand. The structures are hypothetical representations of possible complexes.

The formation of such complexes can be used in catalysis, materials science, and for the development of new compounds with interesting magnetic or optical properties.

Synthetic Transformations Involving the Butane (B89635) Chain

The isobutyl portion of the molecule, being a saturated hydrocarbon chain, is generally the least reactive part of the structure. Transformations typically require harsh conditions or specialized reagents to activate the C-H bonds.

One possible reaction is free-radical halogenation, which proceeds via a radical chain mechanism. This reaction is often non-selective and can lead to a mixture of products where hydrogen atoms at different positions on the butane chain are substituted with a halogen (e.g., bromine or chlorine). The selectivity can be influenced by the relative stability of the potential radical intermediates (tertiary > secondary > primary).

More advanced and selective methods, such as catalytic C-H activation, could potentially be employed for the site-specific functionalization of the butane chain, although this would represent a more complex synthetic challenge. Other transformations might involve reactions that proceed via initial modification of the ketone or pyridine moieties to introduce functionality that can then be used to modify the side chain.

Isomerization and Rearrangement Pathways

The chemical reactivity profile of this compound includes several potential isomerization and rearrangement pathways, largely dictated by the presence of the pyridyl, carbonyl, and isobutyl moieties. While specific studies on this exact molecule are not extensively documented, its structural features suggest susceptibility to keto-enol tautomerism, acid- and base-catalyzed rearrangements, and photochemical transformations.

Keto-Enol Tautomerism:

Like most ketones possessing α-hydrogens, this compound can exist in equilibrium with its enol tautomer. masterorganicchemistry.comlibretexts.org This process involves the migration of a proton from the α-carbon to the carbonyl oxygen, resulting in the formation of a carbon-carbon double bond and a hydroxyl group. The tautomerism can be catalyzed by either acid or base. masterorganicchemistry.comwikipedia.org Under acidic conditions, the carbonyl oxygen is protonated, followed by deprotonation at the α-carbon. libretexts.org In a basic medium, an α-hydrogen is abstracted to form an enolate ion, which is subsequently protonated on the oxygen atom. youtube.com For simple ketones, the keto form is generally more stable and predominates at equilibrium. libretexts.org

Acid- and Base-Catalyzed Rearrangements:

The presence of the pyridine ring and the carbonyl group allows for various acid or base-catalyzed rearrangements. Under strong acidic or basic conditions, rearrangements involving the isobutyl group or the pyridyl moiety could potentially occur, although such reactions are not extensively reported for this specific compound. More generally, pyridyl alkyl ketones can participate in intramolecular aldol-type condensations in the presence of Brønsted acid catalysts if a suitable electrophile is present on a side chain. rsc.org

A notable rearrangement applicable to 2-alkylpyridines is the Boekelheide rearrangement, which is often used for the oxy-functionalization of the alkyl group at the 2-position of pyridines. nih.govresearchgate.net While this typically involves an N-oxide, it highlights the reactivity of the alkyl substituent attached to the pyridine ring.

Photochemical Rearrangements:

Pyridyl ketones are known to undergo photochemical reactions. baranlab.org Irradiation with UV light can lead to the formation of radical intermediates. nih.gov For acetylpyridines, photochemical reactions with silyl (B83357) ketene (B1206846) acetals have been shown to proceed via either single electron transfer (SET) or [2+2]-cycloaddition pathways, with the carbonyl group being the reactive site. nih.gov It is plausible that this compound could undergo similar photochemical transformations, potentially leading to rearranged products or additions across the carbonyl group. Photochemical rearrangement of 1-aminopyridinium ylides into 1,2-diazepines has also been reported, indicating the susceptibility of the pyridine ring to photochemical skeletal changes under certain conditions. chemrxiv.org

Strategies for Introducing Chiral Centers or Additional Functional Groups

Several derivatization strategies can be employed to introduce chiral centers or additional functional groups into this compound, targeting the ketone functionality, the pyridine ring, or the isobutyl group.

Introducing Chiral Centers:

The most direct approach to introduce a chiral center is through the asymmetric reduction of the prochiral ketone to a chiral alcohol. This can be achieved using various catalytic methods.

Asymmetric Hydrogenation: Transition-metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral alcohols from ketones. researchgate.netwikipedia.org Catalysts based on rhodium, ruthenium, and iridium with chiral ligands are commonly employed. For instance, the asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts to the corresponding piperidines has been achieved with high enantiomeric excess using a Rh-JosiPhos catalyst in the presence of a base. nih.gov

Asymmetric Transfer Hydrogenation: This method uses a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a chiral transition metal catalyst. wikipedia.org

Asymmetric Hydrosilylation: The reduction of the ketone with a silane (B1218182) in the presence of a chiral catalyst, followed by hydrolysis, yields the chiral alcohol. acs.org

Biocatalytic Reduction: Engineered ketoreductases (KREDs) can reduce prochiral ketones with high enantioselectivity to produce chiral alcohols, which are valuable intermediates in pharmaceutical synthesis. rsc.org

Method Reagents/Catalyst Product Type
Asymmetric HydrogenationH₂, Chiral Transition Metal Catalyst (e.g., Rh, Ru, Ir)Chiral Alcohol
Asymmetric Transfer HydrogenationHydrogen Donor (e.g., Isopropanol), Chiral CatalystChiral Alcohol
Asymmetric HydrosilylationSilane, Chiral Catalyst, then HydrolysisChiral Alcohol
Biocatalytic ReductionKetoreductase (KRED), CofactorChiral Alcohol

Introducing Additional Functional Groups:

Functional groups can be introduced at several positions on the molecule.

On the Pyridine Ring: The direct C-H functionalization of pyridines is a well-established strategy to introduce new functional groups. rsc.orgresearchgate.net Due to the electron-deficient nature of the pyridine ring, nucleophilic addition and radical substitution are common pathways. researchgate.net The functionalization of pyridines can also be achieved via the formation of heterocyclic phosphonium (B103445) salts, which can then be converted to other functional groups. nih.gov

On the Isobutyl Group: The α-protons to the carbonyl group are acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles to introduce functional groups at the α-position. masterorganicchemistry.com For 2-alkylpyridines, enantioselective alkylation controlled by organolithium aggregation has been reported, suggesting a pathway for modifying the isobutyl group. escholarship.org

Modification of the Carbonyl Group: The ketone can be converted into other functional groups. For example, the Beckmann rearrangement of the corresponding oxime can be used to form an amide. acs.org The ketone can also be a precursor for the synthesis of more complex heterocyclic systems.

Target Site Strategy Potential Functional Groups
Pyridine RingC-H FunctionalizationAlkyl, Aryl, Halogen, Amino
Pyridine RingPhosphonium Salt FormationEthers, C-C, C-N, C-S bonds
α-CarbonEnolate AlkylationAlkyl, Acyl
Carbonyl GroupBeckmann Rearrangement (of oxime)Amide

Applications of 3 Methyl 1 Pyridin 2 Yl Butan 1 One and Its Derivatives in Advanced Chemical Synthesis

Role as a Key Synthetic Building Block in Heterocyclic Chemistry

The pyridine-ketone scaffold is a foundational element for the construction of a variety of fused heterocyclic systems. The nitrogen atom of the pyridine (B92270) ring and the carbonyl group offer dual points of reactivity, enabling annulation reactions that lead to polycyclic structures of significant chemical and biological interest.

Precursors for the Construction of Pyrido[1,2-c]pyrimidine Compounds and Related Ring Systems

While direct synthesis routes starting from 3-Methyl-1-(pyridin-2-yl)butan-1-one are not extensively documented in readily available literature, the structural motif is highly amenable to the formation of fused pyrimidine (B1678525) rings. The general strategy involves the reaction of a 2-acylpyridine derivative with a three-atom component that cyclizes to form the pyrimidine ring. For instance, related 2-aminopyridine (B139424) derivatives are common starting materials for pyrido[2,3-d]pyrimidine (B1209978) synthesis. nih.gov The synthesis of novel pyrido[3,2-e] researchgate.netcymitquimica.comresearchgate.nettriazolo[1,5-c]pyrimidine derivatives has been successfully achieved starting from 2-amino-3-cyanopyridine (B104079) derivatives, which highlights the utility of substituted pyridines in building such fused systems. nih.gov These compounds have shown potential as potent and selective adenosine (B11128) A3 receptor antagonists. nih.gov The synthesis of related fused heterocycles often involves intramolecular cyclization or condensation reactions, where the pyridine and a suitably functionalized side chain react to form a new ring. ias.ac.in

Intermediates in the Synthesis of Quinolone Derivatives and Other Fused Heterocycles

Quinolones are a significant class of heterocyclic compounds with a broad spectrum of biological activities. mdpi.com The synthesis of quinolin-4-ones can be achieved through various methods, and intermediates bearing a pyridine ring can be utilized in their construction. mdpi.com The pyridine moiety can be a precursor to one of the rings in the final quinolone structure. For example, pyridine derivatives can be transformed into fused systems like quinazolines. A developed method for synthesizing 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones involves the annulation of anthranilic esters with N-pyridyl ureas. nih.gov This demonstrates how a pyridine-containing fragment can be incorporated to build more complex heterocyclic systems. The general versatility of pyridine derivatives allows them to be key intermediates in forming a wide array of fused heterocycles beyond just quinolones. ias.ac.inmsu.edu

Scaffold Design for the Synthesis of Novel Chemical Probes and Targeted Agents

The inherent structural features of this compound and its derivatives make them attractive scaffolds for medicinal chemistry and agrochemical research. The pyridine ring can engage in crucial hydrogen bonding and π-stacking interactions, while the side chain allows for extensive modification to fine-tune steric bulk, lipophilicity, and electronic properties.

Utility in the Preparation of Specific Enzyme Inhibitors (e.g., Tyrosine Threonine Kinase Inhibitors from Related Amine Analogues)

Protein kinases are a major class of therapeutic targets, particularly in oncology. ed.ac.uk The pyridine ring is a common feature in many small-molecule kinase inhibitors. whiterose.ac.uk Amine analogues derived from this compound, such as pyridin-2-yl-methylamines, are valuable precursors for such inhibitors. google.com For example, novel pyridine-quinoline hybrids have been developed as PIM-1 kinase inhibitors, which induce apoptosis and activate caspases. nih.gov Similarly, pyridin-2-yl urea (B33335) derivatives have been discovered as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1). mdpi.com The general approach involves using the pyridine-containing amine as a core structure and adding other functionalities to target the specific ATP-binding site of the kinase. nih.govntnu.nomdpi.com

Table 1: Examples of Kinase Inhibition by Pyridine-Based Compounds

Compound Class Target Kinase Biological Effect
Pyridine-quinoline hybrids PIM-1 Apoptosis induction, Caspase 3/7 activation nih.gov
Pyridin-2-yl ureas ASK1 Potent inhibition (IC50 in nM range) mdpi.com
3-aminopyridin-2-one derivatives MPS1, Aurora kinases Ligand efficient inhibition whiterose.ac.uk

Development of Pyridine-Based Derivatives with Potential for Agrochemical Applications

Pyridine and its derivatives are fundamental components in the agrochemical industry, serving as the basis for numerous herbicides, insecticides, and fungicides. researchgate.net The pyridine ring is a key "chip" in the synthesis of pesticides, valued for producing compounds that are highly efficient with low toxicity. agropages.com Trifluoromethylpyridine (TFMP) derivatives, for instance, are used in over 20 different agrochemicals. nih.govsemanticscholar.org The development of new agrochemicals often involves modifying pyridine-based scaffolds to enhance efficacy and selectivity. researchgate.net Methylpyridine derivatives, structurally related to the core of this compound, are widely used in the agrochemical industry. agropages.com The structural versatility of these compounds allows for the creation of large libraries for screening, leading to the discovery of new active ingredients for crop protection. researchgate.net

Table 2: Application of Pyridine Derivatives in Agrochemicals

Application Area Example Compound Class Mode of Action/Use
Herbicides Fluazifop-butyl (a TFMP derivative) Acetyl-CoA carboxylase (ACCase) inhibitor nih.gov
Insecticides Neonicotinoids Target insect nicotinic acetylcholine (B1216132) receptors researchgate.net
Fungicides Pyridine-containing pesticides Various, target essential fungal enzymes or processes researchgate.netagropages.com

Contributions to Chiral Pool Synthesis and Asymmetric Catalysis

While this compound itself is achiral, its derivatives can be employed in the realm of stereoselective synthesis. The introduction of a chiral center or the use of the molecule as a ligand in an asymmetric catalytic system opens avenues for producing enantiomerically enriched compounds.

Future Perspectives and Emerging Research Avenues for 3 Methyl 1 Pyridin 2 Yl Butan 1 One

Development of Green and Sustainable Synthetic Routes

The chemical industry's shift towards sustainability is driving the development of environmentally benign synthetic methods for producing pyridyl ketones. Future research will focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. Key strategies include multicomponent reactions (MCRs), the use of green catalysts and solvents, and solvent-free synthesis. nih.gov

MCRs, which combine three or more reactants in a single step, offer a highly efficient route to complex molecules like pyridone derivatives, reducing reaction times and improving yields. mdpi.com Solvent-free reaction conditions are another promising green approach, where reactants are heated together without a solvent, simplifying workup and eliminating volatile organic compounds. mdpi.com The development of novel catalysts, such as those based on earth-abundant metals or biocatalysts, will further enhance the sustainability of pyridyl ketone synthesis. rsc.org These green protocols are expected to replace traditional methods that often rely on hazardous reagents and harsh conditions. nih.gov

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyridine (B92270) Scaffolds
AspectTraditional SynthesisGreen/Sustainable Synthesis
SolventsOften uses toxic, volatile organic solvents.Employs green solvents (e.g., water, ionic liquids) or solvent-free conditions. nih.govmdpi.com
CatalystsMay use heavy metal catalysts with high toxicity.Focuses on reusable, non-toxic catalysts (e.g., biocatalysts, iron-based catalysts). rsc.org
EfficiencyOften involves multiple steps with intermediate purification.Emphasizes one-pot, multicomponent reactions to improve atom economy. mdpi.com
EnergyMay require high temperatures and long reaction times.Utilizes energy-efficient methods like microwave or ultrasonic irradiation. nih.gov
WasteGenerates significant amounts of chemical waste.Minimizes by-products and waste streams.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry is emerging as a transformative technology for the synthesis of pyridyl ketones. researchgate.net By conducting reactions in continuous-flow reactors instead of traditional batch processes, chemists can achieve superior control over reaction parameters such as temperature, pressure, and mixing. This leads to enhanced reaction efficiency, higher yields, and improved safety, particularly when handling reactive intermediates like organolithium compounds. researchgate.netnih.gov

The integration of flow chemistry with automated synthesis platforms represents a significant leap forward. These systems can perform multi-step syntheses, purifications, and analyses in a fully automated fashion, accelerating the discovery and optimization of new derivatives of 3-Methyl-1-(pyridin-2-yl)butan-1-one. researchgate.netsynplechem.com Automated platforms enable the rapid generation of compound libraries for screening purposes and facilitate process optimization for large-scale manufacturing. chemrxiv.org This technology is particularly well-suited for creating diverse sets of analogs for structure-activity relationship (SAR) studies in drug discovery. researchgate.net

Table 2: Advantages of Flow Chemistry over Traditional Batch Synthesis
ParameterBatch SynthesisFlow Chemistry
Heat TransferLimited by vessel surface area, potential for hotspots.Excellent heat transfer due to high surface-area-to-volume ratio. researchgate.net
Mass TransferOften inefficient, leading to longer reaction times.Enhanced mass transfer through efficient mixing.
SafetyHandling of large quantities of hazardous materials.Small reaction volumes minimize risks; unstable intermediates can be generated and used in situ. researchgate.net
ScalabilityOften requires re-optimization for different scales.Scalable by running the process for a longer duration ("scaling out").
AutomationMore complex to automate multi-step processes.Readily integrated with automated pumps, purification, and analytical equipment.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Future research will undoubtedly uncover new reactivity patterns for the this compound scaffold, leading to the synthesis of novel derivatives with unique properties. The pyridine ring and the ketone functional group are both hubs of reactivity that can be exploited for further functionalization. For instance, the development of direct catalytic asymmetric reactions, such as aldol (B89426) additions, can introduce chirality into the molecule, which is crucial for biological applications. researchgate.net

Furthermore, the transformation of the ketone group into other functionalities, such as oximes, hydrazones, or thiosemicarbazones, opens up a rich field of coordination chemistry and the potential for new bioactive compounds. researchgate.netmdpi.com Derivatives of 2-acetylpyridine (B122185) thiosemicarbazones, for example, have shown significant antimicrobial activity. rsc.org The exploration of photochemical or electrochemical methods could also lead to unprecedented transformations that are not accessible through traditional thermal reactions.

Advanced Computational Design for Predictive Synthesis and Property Optimization

Computational chemistry is becoming an indispensable tool in modern chemical research. Methods like Density Functional Theory (DFT) and molecular docking are increasingly used to predict the properties, reactivity, and biological activity of molecules like this compound and its derivatives. researchgate.net These computational studies can provide deep insights into reaction mechanisms, helping to optimize synthetic routes and design more efficient catalysts. researchgate.netrsc.org

In the context of drug discovery, computational tools can be used to design new analogs with improved binding affinity to biological targets. researchgate.net By simulating the interaction between a ligand and a protein, researchers can rationally design modifications to the pyridyl butanone scaffold to enhance its therapeutic effect. Hirshfeld surface analysis is another computational technique that helps in understanding non-bonding interactions in the crystal packing of these compounds. researchgate.net This predictive power accelerates the design-synthesis-testing cycle, reducing the time and cost associated with the development of new materials and pharmaceuticals.

Interdisciplinary Research in Materials Science and Catalysis Utilizing Pyridyl Butanone Scaffolds

The unique coordination properties of the pyridyl ketone moiety make it an attractive building block for advanced materials and catalysts. The nitrogen atom of the pyridine ring and the oxygen atom of the ketone can act as a bidentate ligand, forming stable complexes with a wide range of metal ions. reading.ac.ukacs.org This has significant implications for catalysis, where pyridyl ketone-metal complexes have been shown to be effective catalysts for important organic transformations like Suzuki and Heck cross-coupling reactions. reading.ac.ukacs.org

In materials science, the pyridyl butanone scaffold can be incorporated into metal-organic frameworks (MOFs) or coordination polymers, leading to materials with interesting magnetic, optical, or porous properties. The ability to tune the electronic and steric properties of the ligand by modifying the butanone side chain allows for the fine-tuning of the properties of the resulting material. The 2-pyridone scaffold, a related structure, is also being explored for its potential in functional materials for applications in sensors and organic electronics. iipseries.org This interdisciplinary approach, combining organic synthesis with materials science and catalysis, is expected to yield innovative technologies based on the versatile pyridyl butanone framework.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-Methyl-1-(pyridin-2-yl)butan-1-one, and how can reaction parameters be optimized?

  • Methodological Answer : The compound is synthesized via Friedel-Crafts acylation, where a pyridine derivative reacts with a ketone precursor. Literature reports using AlCl₃ as a Lewis catalyst in anhydrous dichloromethane at 0–5°C yield ~85% purity . Optimization involves:

  • Catalyst Loading : Incremental increases in AlCl₃ (1.2–1.5 equiv.) improve acylation efficiency.
  • Solvent Polarity : Switching to 1,2-dichloroethane enhances solubility of intermediates.
  • Temperature Gradients : Slow warming (0°C → room temperature) minimizes side reactions.
    Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the product in >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR (CDCl₃) identify key signals: pyridinyl protons (δ 8.5–7.2 ppm), ketone carbonyl (δ 205–210 ppm in ¹³C). Coupling patterns resolve methyl branching .
  • X-ray Crystallography : SHELX software refines single-crystal structures, confirming bond angles (C=O: 120.5°) and torsional strain in the butanone chain .
  • Mass Spectrometry : High-resolution ESI-MS (theoretical [M+H]⁺ = 178.12) validates molecular weight .

Q. How can solubility and stability be systematically evaluated for this compound?

  • Methodological Answer :

  • Solubility : Perform phase-solubility studies in DMSO, ethanol, and water (25°C). Use UV-Vis spectroscopy (λ_max = 265 nm) to quantify saturation points.
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water 70:30) detect hydrolysis byproducts (<2% degradation) .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in nucleophilic additions?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

  • Electrostatic Potential Maps : Highlight electrophilic sites at the ketone carbonyl (MEP = −45 kcal/mol).
  • Transition States : Simulate nucleophilic attack (e.g., Grignard reagents) with activation energies (ΔG‡ = 18–22 kcal/mol) .
  • Solvent Effects : COSMO-RS models predict THF stabilizes transition states better than DMF .

Q. How can contradictory spectral data (e.g., anomalous NMR peaks) be resolved?

  • Methodological Answer :

  • Variable Temperature NMR : At −40°C, dynamic effects (e.g., rotameric equilibria) slow, revealing hidden splitting (e.g., methyl groups).
  • 2D Techniques : HSQC correlates ¹H-¹³C couplings, distinguishing overlapping signals.
  • Isotopic Labeling : ¹⁵N-pyridine labeling confirms nitrogen hybridization effects on chemical shifts .

Q. What role does this compound play in heterogeneous catalysis or surface chemistry?

  • Methodological Answer :

  • Adsorption Studies : Use quartz crystal microbalance (QCM) to measure adsorption kinetics on SiO₂ surfaces. Data fit to Langmuir isotherms show monolayer coverage at 0.3 nm²/molecule .
  • Catalytic Screening : Immobilize on mesoporous SBA-15; test in Knoevenagel condensation (yield >80% with 5 mol% loading).

Q. How can enantiomeric purity be assessed if chiral derivatives are synthesized?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol 90:10) to resolve enantiomers (Rₜ = 8.2 vs. 9.5 min).
  • Circular Dichroism (CD) : Compare experimental CD spectra (220–260 nm) with DFT-simulated curves to assign absolute configuration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.